p-Tolylsulfamic acid
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Overview
Description
p-Tolylsulfamic acid: is an organic compound belonging to the class of sulfonic acids. It is characterized by the presence of a sulfonic acid group attached to a tolyl group. This compound is known for its strong acidic properties and is widely used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: p-Tolylsulfamic acid can be synthesized through the sulfonation of toluene. The process involves the reaction of toluene with sulfuric acid or oleum, resulting in the formation of p-toluenesulfonic acid. This intermediate can then be converted to this compound through further chemical reactions .
Industrial Production Methods: On an industrial scale, this compound is produced by the sulfonation of toluene using sulfuric acid. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The resulting product is then purified through recrystallization and drying processes to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: p-Tolylsulfamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding sulfonamides.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products:
Oxidation: Formation of sulfonic acid derivatives.
Reduction: Formation of sulfonamides.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
p-Tolylsulfamic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of p-tolylsulfamic acid involves its strong acidic properties, which enable it to act as a catalyst in various chemical reactions. It activates different organic functional groups, facilitating the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
- p-Toluenesulfonic acid
- Benzenesulfonic acid
- Sulfanilic acid
Comparison: p-Tolylsulfamic acid is unique due to its specific structure and strong acidic properties. Compared to p-toluenesulfonic acid, it has a different functional group, which imparts distinct reactivity and applications. Benzenesulfonic acid and sulfanilic acid also have sulfonic acid groups but differ in their aromatic substituents, leading to variations in their chemical behavior and uses .
Properties
CAS No. |
19063-15-1 |
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Molecular Formula |
C7H9NO3S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
(4-methylphenyl)sulfamic acid |
InChI |
InChI=1S/C7H9NO3S/c1-6-2-4-7(5-3-6)8-12(9,10)11/h2-5,8H,1H3,(H,9,10,11) |
InChI Key |
PGLRGMMNMUPZTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)O |
Origin of Product |
United States |
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